molecular formula C15H16N2S B1269377 2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile CAS No. 519016-79-6

2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile

Cat. No.: B1269377
CAS No.: 519016-79-6
M. Wt: 256.4 g/mol
InChI Key: RBANQTNMICYSAA-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-cyano-5-methylthiophene with 4-propylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert nitrile groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile
  • 2-Amino-5-methylthiophene-3-carbonitrile

Uniqueness

2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile is unique due to the presence of the propyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in various fields.

Properties

IUPAC Name

2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-3-4-11-5-7-12(8-6-11)14-10(2)18-15(17)13(14)9-16/h5-8H,3-4,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBANQTNMICYSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(SC(=C2C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350058
Record name 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519016-79-6
Record name 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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